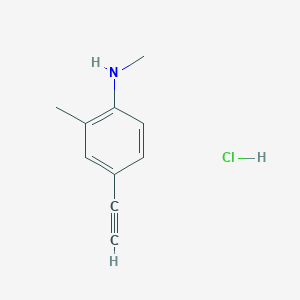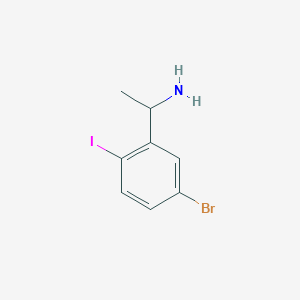
(4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride is an organic compound with a unique structure that includes an ethynyl group, a methyl group, and an amine group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-ethynyl-2-methyl-benzaldehyde, which is then subjected to reductive amination with methylamine to form the desired amine. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
-
Preparation of 4-Ethynyl-2-methyl-benzaldehyde
Starting Material: 4-Bromo-2-methyl-benzaldehyde
Reagents: Sodium acetylide, palladium catalyst
Conditions: The reaction is typically carried out under an inert atmosphere at elevated temperatures.
-
Reductive Amination
Reagents: Methylamine, reducing agent (e.g., sodium cyanoborohydride)
Conditions: The reaction is performed in a suitable solvent such as methanol or ethanol at room temperature.
-
Formation of Hydrochloride Salt
Reagents: Hydrochloric acid
Conditions: The free amine is dissolved in an appropriate solvent, and hydrochloric acid is added to precipitate the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride can undergo various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Performed in anhydrous solvents under inert atmosphere.
Products: Reduction of the ethynyl group can yield alkanes or alkenes.
-
Substitution
Reagents: Nucleophiles such as halides or amines.
Conditions: Typically carried out in polar solvents at elevated temperatures.
Products: Substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Solvents: Methanol, ethanol, anhydrous solvents
科学的研究の応用
(4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of biochemical assays and as a probe in molecular biology studies.
-
Medicine
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its pharmacological effects and potential therapeutic applications.
-
Industry
- Utilized in the production of advanced materials, including polymers and nanomaterials.
- Applied in the development of new catalysts and chemical sensors.
作用機序
The mechanism of action of (4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
類似化合物との比較
(4-Ethynyl-2-methyl-phenyl)-methyl-amine hydrochloride can be compared with other similar compounds, such as:
-
(4-Ethynyl-phenyl)-methyl-amine hydrochloride
- Lacks the methyl group on the benzene ring.
- May exhibit different reactivity and biological activity.
-
(4-Ethynyl-2-methyl-phenyl)-ethyl-amine hydrochloride
- Contains an ethyl group instead of a methyl group.
- May have altered physical and chemical properties.
-
(4-Ethynyl-2-methyl-phenyl)-methyl-amine
- The free base form of the compound.
- Different solubility and stability compared to the hydrochloride salt.
特性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC名 |
4-ethynyl-N,2-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-4-9-5-6-10(11-3)8(2)7-9;/h1,5-7,11H,2-3H3;1H |
InChIキー |
MPZLKZPEVCIWME-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C#C)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12067290.png)

![10-[(4-Chlorophenyl)thio]anthracene-9-carboxaldehyde](/img/structure/B12067293.png)





![3-[(1,1,1-Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one](/img/structure/B12067321.png)


![9-Methoxy-11H-benzo[a]carbazole](/img/structure/B12067346.png)
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7aH-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12067348.png)
![4-Methyl-3-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12067349.png)
